REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:21]O>CO>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:21])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium hydroxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CO
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
630 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hours
|
Duration
|
72 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off in vacuum from the reaction solution
|
Type
|
DISTILLATION
|
Details
|
The crude oil was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 207 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:21]O>CO>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:21])=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium hydroxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CO
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
630 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hours
|
Duration
|
72 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off in vacuum from the reaction solution
|
Type
|
DISTILLATION
|
Details
|
The crude oil was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 207 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |